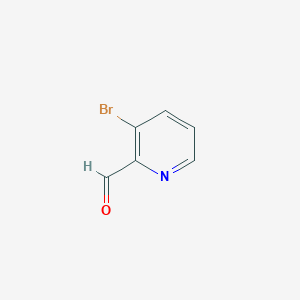

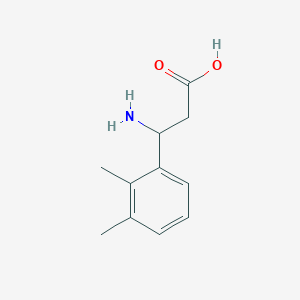

1H-Benzotriazole-6-methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Corrosion Inhibition

1H-Benzotriazole-6-methanamine: is widely recognized for its role in corrosion inhibition , particularly for metals like copper, aluminum, and nickel . Its derivatives form a protective layer on metal surfaces, preventing oxidation and corrosion. This application is crucial in industries where metal longevity is essential, such as in plumbing, automotive, and aerospace sectors.

Pharmaceutical Research

In the pharmaceutical industry, 1H-Benzotriazole-6-methanamine derivatives have been explored for their potential as building blocks for pharmacologically active molecules . They serve as key intermediates in synthesizing compounds with anticancer, antifungal, antibacterial, and antiviral properties, contributing significantly to the development of new medications.

Advanced Oxidation Processes

The compound plays a role in environmental remediation through advanced oxidation processes (AOPs). Studies have shown that 1H-Benzotriazole-6-methanamine can be degraded by hydroxyl radicals, leading to less toxic byproducts, which is beneficial for treating contaminated water bodies .

Material Science

In material science, 1H-Benzotriazole-6-methanamine derivatives are used in creating materials for solar and photovoltaic cells . Their ability to absorb UV rays and convert them into usable energy makes them valuable in the renewable energy sector.

Synthetic Chemistry

The compound is an auxiliary in synthetic chemistry, facilitating the construction of complex molecular structures . It acts as a versatile tool, enabling various reactions such as arylalkylation and heteroalkylation, which are foundational in creating diverse synthetic molecules.

Environmental Impact Studies

1H-Benzotriazole-6-methanamine: and its derivatives are subjects of environmental impact studies due to their presence in aquatic environments . Research into their degradation, toxicity, and removal from water supplies is vital for understanding and mitigating their effects on ecosystems.

Safety and Hazards

Mécanisme D'action

Target of Action

1H-Benzotriazole-6-methanamine, a derivative of benzotriazoles, has been found to exhibit antimicrobial properties . The primary targets of this compound are various microbial strains, including bacteria such as Escherichia coli and Bacillus subtilis, and fungi such as Aspergillus niger and Candida albicans . These organisms play significant roles in infectious diseases, and controlling their growth can help prevent the spread of these diseases.

Mode of Action

Benzotriazoles, in general, are known for their ability to interfere with the growth and reproduction of microbes, thereby exhibiting antimicrobial activity .

Biochemical Pathways

It is known that benzotriazoles can disrupt essential biological processes in microbes, leading to their death or growth inhibition

Result of Action

The primary result of the action of 1H-Benzotriazole-6-methanamine is the inhibition of microbial growth. This is achieved through its antimicrobial activity, which disrupts essential biological processes in the target organisms . The exact molecular and cellular effects of this compound’s action are subject to ongoing research.

Action Environment

The action, efficacy, and stability of 1H-Benzotriazole-6-methanamine can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other substances can affect the compound’s activity

Propriétés

IUPAC Name |

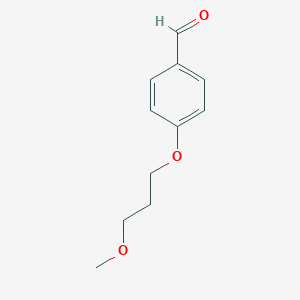

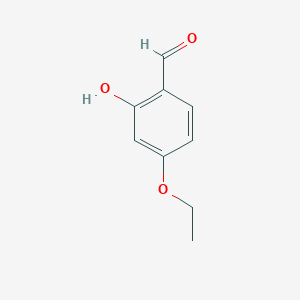

2H-benzotriazol-5-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJXZTKRHRFTPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzotriazole-6-methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.